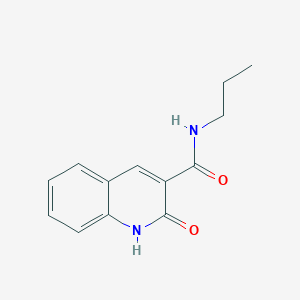
2-oxo-N-propyl-1H-quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-propyl-1H-quinoline-3-carboxamide, also known as PQ1, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. PQ1 is a quinoline derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In
Applications De Recherche Scientifique
2-oxo-N-propyl-1H-quinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of inflammatory diseases. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes this compound a potential candidate for the treatment of diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
This compound has also been studied for its anti-cancer properties. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. This makes this compound a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
In addition, this compound has been shown to exhibit anti-viral properties. This compound has been shown to inhibit the replication of HIV-1, HSV-1, and HCV. This makes this compound a potential candidate for the treatment of viral infections.
Mécanisme D'action
The mechanism of action of 2-oxo-N-propyl-1H-quinoline-3-carboxamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory, anti-cancer, and anti-viral effects through the inhibition of NF-κB signaling. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of NF-κB signaling by this compound leads to the downregulation of pro-inflammatory cytokines, inhibition of cancer cell growth, and inhibition of viral replication.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, induce apoptosis in cancer cells, and inhibit viral replication. Physiologically, this compound has been shown to reduce inflammation, inhibit tumor growth, and improve survival in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-oxo-N-propyl-1H-quinoline-3-carboxamide in lab experiments is its low toxicity. This compound has been shown to have low toxicity in animal models, making it a safe candidate for further research. However, one limitation of using this compound is its low solubility in water. This can make it difficult to administer this compound in certain experiments.
Orientations Futures
For research on 2-oxo-N-propyl-1H-quinoline-3-carboxamide include the development of this compound analogs, investigation of this compound in combination with other drugs, and further understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-oxo-N-propyl-1H-quinoline-3-carboxamide involves the reaction of 2-chloro-N-propylquinoline-3-carboxamide with sodium methoxide in methanol. This reaction results in the formation of this compound as a yellow solid with a melting point of 165-167°C. The purity of this compound can be improved through recrystallization from hot ethanol.
Propriétés
IUPAC Name |
2-oxo-N-propyl-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-7-14-12(16)10-8-9-5-3-4-6-11(9)15-13(10)17/h3-6,8H,2,7H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWPLPBUJVAPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-oxo-2-propan-2-yloxyethyl) (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457060.png)
![N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457063.png)
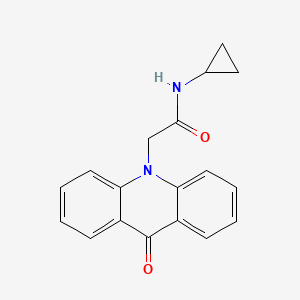
![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)
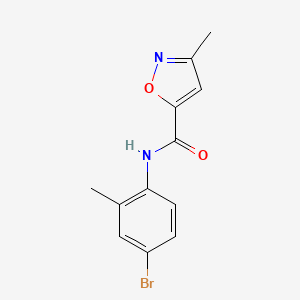
![N-(3,4-dihydro-2H-chromen-4-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457094.png)

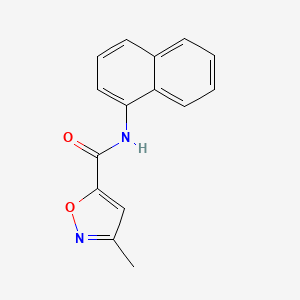
![2-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7457104.png)
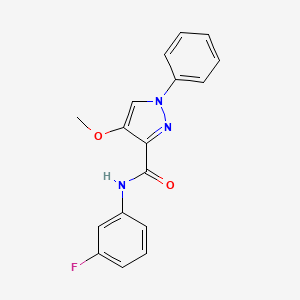

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B7457125.png)
